N-isopropyl-2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
Description
N-Isopropyl-2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic imidazole-derived acetamide featuring a thioether linkage and aromatic substituents. The compound’s structure includes a 5-(4-methoxyphenyl) group on the imidazole ring, a p-tolyl (4-methylphenyl) group at the N1 position, and an isopropyl-substituted acetamide moiety. The synthesis typically involves coupling 2-mercaptoimidazole derivatives with halogenated acetamides under basic conditions (e.g., K₂CO₃ in polar solvents), followed by purification via recrystallization .
Properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-15(2)24-21(26)14-28-22-23-13-20(17-7-11-19(27-4)12-8-17)25(22)18-9-5-16(3)6-10-18/h5-13,15H,14H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBSWWWMVIOMRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC(C)C)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-isopropyl-2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article delves into its synthesis, structural characteristics, and biological efficacy based on diverse research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving key intermediates such as 4-methoxyaniline and phenyl isothiocyanate. The final structure comprises a thioacetamide moiety linked to a substituted imidazole ring, which is critical for its biological activity. The crystal structure reveals a monoclinic arrangement with significant twist angles between its planar groups, which may influence its interaction with biological targets .
Antiviral Activity
Recent studies have indicated that compounds with similar structural motifs exhibit promising antiviral properties. For example, thiazolidinone derivatives have shown high efficacy against hepatitis C virus (HCV) by inhibiting NS5B RNA polymerase with IC50 values below 35 μM . While specific data on this compound is limited, its structural analogs suggest potential antiviral activity.
Anticancer Potential
The imidazole scaffold has been extensively studied for its anticancer properties. Compounds featuring imidazole rings have demonstrated the ability to inhibit various cancer-related enzymes, including thymidylate synthase and HDAC . The mechanism of action often involves the disruption of cancer cell proliferation pathways. For instance, 1,3,4-oxadiazole derivatives have been noted for their anticancer potential through various mechanisms targeting specific enzymes involved in tumor growth .
Case Studies and Research Findings
Case Study 1: Antiviral Efficacy
A study highlighted the antiviral effects of thiazolidinone derivatives against HCV, where compounds showed IC50 values ranging from 31.9 μM to 32.2 μM . Although this compound was not directly tested, its structural similarities suggest it may exhibit comparable activity.
Case Study 2: Anticancer Activity
Research on imidazole derivatives indicates their effectiveness in inhibiting cancer cell lines. One study reported that imidazole-based compounds exhibited IC50 values as low as 0.26 μM against various cancer types . This suggests that this compound could potentially be explored for similar applications.
Comparative Analysis Table
| Compound | Target | IC50 (μM) | Activity Type |
|---|---|---|---|
| Thiazolidinone Derivative | HCV NS5B RNA Polymerase | 31.9 - 32.2 | Antiviral |
| Imidazole Derivative | Various Cancer Lines | 0.26 - 0.35 | Anticancer |
| N-isopropyl derivative | TBD | TBD | Potentially Antiviral/Anticancer |
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-isopropyl-2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide involves a multi-step process, starting with key intermediates such as 4-methoxyaniline and phenyl isothiocyanate. The final compound features a thioacetamide moiety linked to an imidazole ring, which is crucial for its biological activity. The crystal structure has been characterized as monoclinic, revealing significant twist angles between its planar groups, which may influence its interaction with biological targets .
Anticancer Potential
The imidazole scaffold has been extensively studied for its anticancer properties. Compounds featuring imidazole rings have demonstrated the ability to inhibit various cancer-related enzymes, including thymidylate synthase and histone deacetylases (HDAC). For example, studies on imidazole derivatives indicate their effectiveness in inhibiting cancer cell lines, with IC50 values reported as low as 0.26 μM against various cancer types . This suggests that this compound could be explored for similar applications.
Case Study 1: Antiviral Efficacy
A study highlighted the antiviral effects of thiazolidinone derivatives against HCV, where compounds showed IC50 values ranging from 31.9 μM to 32.2 μM. Although this compound was not directly tested, its structural similarities suggest it may exhibit comparable activity.
Case Study 2: Anticancer Activity
Research on imidazole derivatives indicates their effectiveness in inhibiting cancer cell lines. One study reported that imidazole-based compounds exhibited IC50 values as low as 0.26 μM against various cancer types. This reinforces the potential for this compound to be investigated further for anticancer applications .
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of N-substituted-2-((imidazol-2-yl)thio)acetamides. Key structural analogues and their pharmacological profiles are summarized below:
Key Findings and Trends
Substituent Impact on Antiproliferative Activity: The 4-methoxyphenyl group in the target compound enhances solubility and membrane permeability compared to non-polar substituents (e.g., phenyl or p-tolyl), as observed in analogues like Compound 9 and Compound 4 . The isopropyl group in the acetamide moiety reduces steric hindrance compared to bulkier substituents (e.g., thiazol-2-yl), improving binding to cellular targets like tubulin or kinases .
Enzyme Inhibition Selectivity :
- Thiazole-linked acetamides (e.g., Compound 9) exhibit higher COX-2 selectivity due to the thiazole ring’s interaction with the enzyme’s hydrophobic pocket .
- In contrast, the target compound’s methoxy and p-tolyl groups may favor interactions with antiproliferative targets (e.g., topoisomerases) rather than COX isoforms .
Toxicity and Environmental Impact :
- Flufenacet, a structurally related agrochemical, demonstrates high aquatic toxicity (H410 classification), highlighting the need for careful environmental assessment of acetamide derivatives .
Q & A
Q. What is the standard synthetic protocol for preparing N-isopropyl-2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide?
The synthesis typically involves a nucleophilic substitution reaction between 5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole-2-thiol and 2-chloro-N-isopropylacetamide. Key steps include:
- Reaction setup : Combine the thiol intermediate (0.002 mol) with 2-chloro-N-isopropylacetamide (equimolar ratio) in a polar aprotic solvent (e.g., DMF or ethanol) under reflux.
- Base addition : Potassium carbonate (1.5–2 equivalents) is added to deprotonate the thiol and promote nucleophilic attack.
- Purification : Crude product is recrystallized from ethanol or chromatographed using silica gel .
- Characterization : Confirm structure via -NMR (e.g., thioether proton at δ 3.8–4.2 ppm) and LC-MS for molecular ion verification .
Q. How is the purity and structural integrity of this compound validated experimentally?
- Elemental analysis : Compare calculated vs. experimental C, H, N, and S percentages (deviation < 0.3% acceptable) .
- Spectroscopic techniques :
- Melting point : Consistency with literature values (e.g., sharp melting within 2°C range) indicates purity .
Advanced Research Questions
Q. How can substituent effects on the imidazole ring influence biological activity, and what methodologies are used to study this?
- Structure-Activity Relationship (SAR) :
- Substituent variation : Synthesize analogs with electron-donating (e.g., –OCH) or withdrawing (e.g., –NO) groups on the aryl rings.
- Biological assays : Test inhibition of target enzymes (e.g., cyclooxygenase COX1/2) using enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization .
- Computational docking : Use software like AutoDock Vina to model interactions between substituents and active sites (e.g., hydrogen bonding with methoxy groups) .
Q. How can crystallographic data resolve contradictions in proposed molecular configurations?
Q. What strategies optimize reaction yields when scaling up synthesis?
- Solvent selection : Switch from ethanol to DMF for better solubility of intermediates at higher concentrations .
- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance thiol reactivity .
- Reaction monitoring : Use inline FTIR or HPLC to track intermediate consumption and minimize side products (e.g., disulfide formation) .
Methodological Challenges and Solutions
Q. How to address low reproducibility in spectral data across research groups?
Q. What analytical approaches differentiate isomeric byproducts during synthesis?
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to separate regioisomers .
- Tandem MS : Fragment ions at m/z 250 (imidazole ring cleavage) vs. m/z 280 (thioacetamide backbone) distinguish isomers .
Tables for Key Data
Q. Table 1. Representative Spectral Data for Structural Confirmation
| Functional Group | IR (cm) | -NMR (δ, ppm) | -NMR (δ, ppm) |
|---|---|---|---|
| Thioether (C–S) | 640–660 | 4.1 (s, SCH) | 38.2 (SCH) |
| Amide (N–H) | 1540–1560 | 8.3 (br s, NH) | 168.5 (C=O) |
| 4-Methoxyphenyl | – | 6.8–7.2 (m, Ar–H) | 114–160 (aromatic C) |
Q. Table 2. Optimization of Reaction Conditions for Scalability
| Parameter | Small Scale (1 mmol) | Large Scale (100 mmol) | Yield Improvement |
|---|---|---|---|
| Solvent | Ethanol | DMF | +25% |
| Catalyst | None | TBAB (0.1 eq) | +15% |
| Temperature | Reflux (80°C) | 100°C | +10% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
